![molecular formula C18H17ClN2O2 B5815496 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, commonly known as CM156, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CM156 belongs to the class of benzoxazole derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of CM156 is not fully understood. However, it has been proposed that it acts by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs leads to increased acetylation of histones, resulting in chromatin relaxation and transcriptional activation of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CM156 has been shown to have several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. CM156 has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CM156 for lab experiments is its selectivity towards cancer cells. It has been shown to have little effect on normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of CM156 is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CM156. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of CM156. Another direction is the investigation of the potential of CM156 in combination with other anticancer agents. Finally, the development of more efficient methods for the synthesis and administration of CM156 is also an important area of research.
Métodos De Síntesis
The synthesis of CM156 involves the condensation of 2-chloroaniline and 3-methylbutyryl chloride in the presence of sodium hydride, followed by cyclization with 2-hydroxybenzaldehyde in the presence of acetic acid. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of CM156 have been investigated in several scientific studies. One of the major areas of interest is its anticancer activity. CM156 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anticancer effect by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(2)9-17(22)20-12-7-8-16-15(10-12)21-18(23-16)13-5-3-4-6-14(13)19/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTPVHJXXQZRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methyl-1H-indol-3-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B5815413.png)
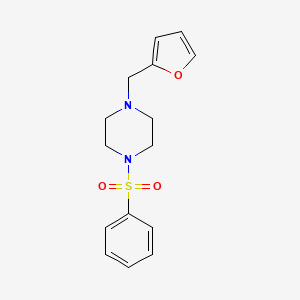
![4-benzyl-1-[(4-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5815430.png)
![N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5815437.png)
![2-(1H-benzimidazol-1-yl)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5815441.png)
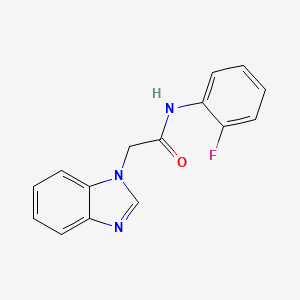
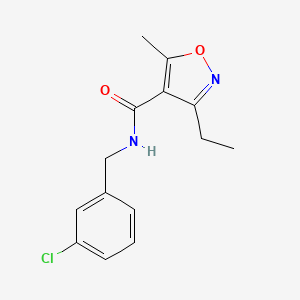
![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)
![2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)
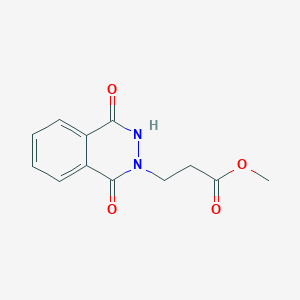
![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)
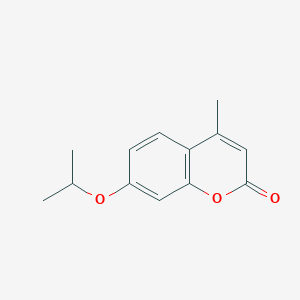
![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)